1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a furan ring, a naphthalene ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the Furan-3-yl-3-hydroxypropyl Intermediate: This can be achieved through the reaction of furan with a suitable aldehyde or ketone under acidic or basic conditions to form the hydroxypropyl derivative.
Naphthalen-1-ylmethylamine Formation: This involves the reaction of naphthalene with formaldehyde and ammonia or a primary amine to form the naphthalen-1-ylmethylamine.
Urea Formation: The final step involves the reaction of the furan-3-yl-3-hydroxypropyl intermediate with naphthalen-1-ylmethylamine in the presence of a urea-forming reagent such as phosgene or a carbodiimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for alkylation and acyl chlorides for acylation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-(3-(Thiophen-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of the furan and naphthalene rings, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(16-9-11-24-13-16)8-10-20-19(23)21-12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,9,11,13,18,22H,8,10,12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGNCSOCUQPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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